2-Thiopheneglyoxylic acid

Organic Synthesis Pharmaceutical Intermediates Physicochemical Properties

Researchers synthesizing leukotriene inhibitors or europium luminescent complexes face synthetic failure when substituting TPGA with cheaper analogs lacking its bifunctional α-keto acid/thiophene architecture. 2-Thiopheneglyoxylic acid (CAS 4075-59-6) uniquely enables both pharmacophore construction (LogP 1.015) and efficient Eu³⁺ energy transfer (emission at 592/618 nm). • pKa 2.09 vs. 2-thiopheneacetic acid (pKa 4.23) ensures milder, higher-yield conversion to 2-thiopheneacetyl chloride. • Available in 98% purity from BenchChem with batch-specific CoA for reproducible results. • Immediate global shipping; bulk quantities up to kg scale supported.

Molecular Formula C6H4O3S
Molecular Weight 156.16 g/mol
CAS No. 4075-59-6
Cat. No. B043174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiopheneglyoxylic acid
CAS4075-59-6
Synonyms(2-Thienyl)oxoacetic Acid;  2-(2-Thienyl)-2-oxoacetic Acid;  2-Oxo-2-(thiophen-2-yl)acetic Acid;  2-Thienylglyoxalic Acid;  2-Thienylglyoxylic Acid;  Oxo(thien-2-yl)acetic Acid;  α-Thienylglyoxalic Acid
Molecular FormulaC6H4O3S
Molecular Weight156.16 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)C(=O)O
InChIInChI=1S/C6H4O3S/c7-5(6(8)9)4-2-1-3-10-4/h1-3H,(H,8,9)
InChIKeyGIWRVUADKUVEGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Thiopheneglyoxylic Acid: Properties and Applications


2-Thiopheneglyoxylic acid (TPGA), also known as α-oxo-2-thiopheneacetic acid, is an organic compound with the molecular formula C₆H₄O₃S and a molecular weight of 156.16 g/mol [1][2]. It is a heterocyclic α-keto acid characterized by a thiophene ring conjugated to a glyoxylic acid moiety . This bifunctional structure underpins its reactivity as both a carboxylic acid and an α-keto acid, enabling applications as a key intermediate in the synthesis of pharmaceuticals [3][4], as a ligand in coordination chemistry for europium complexes [5], and as a building block for dyes and agrochemicals [6].

2-Thiopheneglyoxylic Acid Bifunctional Advantage


Procurement specialists and R&D scientists cannot treat 2-thiopheneglyoxylic acid (TPGA) as a simple commodity interchangeable with other thiophene derivatives or α-keto acids. Its value proposition is intrinsically linked to its unique bifunctional architecture, which combines the electron-rich properties of a thiophene ring with the highly reactive α-keto acid group [1][2]. This combination is not found in simpler analogs like 2-thiopheneacetic acid, which lacks the critical α-keto group, or in phenylglyoxylic acid, which lacks the sulfur heteroatom for metal coordination [3]. As a result, TPGA offers a distinct reactivity profile—including a significantly lower pKa and higher lipophilicity—that directly impacts its performance as a pharmaceutical intermediate [4] and a luminescent ligand [5]. Substituting with a cheaper analog often leads to synthetic failure, altered metal-binding properties, or diminished fluorescence, as the quantitative evidence below demonstrates.

2-Thiopheneglyoxylic Acid vs. Key Analogs


Acidity Advantage for Nucleophilic Derivatization

2-Thiopheneglyoxylic acid (TPGA) exhibits a significantly lower pKa compared to its non-keto analog, 2-thiopheneacetic acid, making it a more reactive electrophile in key synthetic transformations . The α-keto group exerts a strong electron-withdrawing inductive effect (-I), stabilizing the carboxylate anion and enhancing acidity [1]. The measured pKa for TPGA is 2.09, which is over two orders of magnitude more acidic than the pKa of 4.23 for 2-thiopheneacetic acid . This difference is critical for reactions requiring deprotonation under mild conditions or for improving aqueous solubility at physiological pH, which can impact drug-likeness [1].

Organic Synthesis Pharmaceutical Intermediates Physicochemical Properties

Lipophilicity Advantage for CNS Penetration

The calculated partition coefficient (LogP) of 2-thiopheneglyoxylic acid (TPGA) is 1.015, indicating a balanced lipophilic-hydrophilic profile that is more favorable for membrane permeability compared to its non-thiophene analog, phenylglyoxylic acid (LogP ~0.95) [1][2]. This difference arises from the replacement of a benzene ring with a more lipophilic thiophene heterocycle, which enhances passive diffusion across biological membranes, including the blood-brain barrier [3]. The higher LogP of TPGA suggests it would have a greater volume of distribution and potentially improved CNS penetration when incorporated into a drug scaffold [3].

Medicinal Chemistry Drug Design ADME Properties

α-Keto Acid: Metal Chelation & Fluorescence

2-Thiopheneglyoxylic acid (TPGA) possesses a unique α-keto acid functionality that allows it to act as a versatile ligand, forming stable complexes with a wide range of transition metals including Cd, Co, Cu, Ni, and Zn, as well as lanthanides like Europium [1][2]. This dual coordination mode (via the carboxylate and α-keto oxygen) is not possible with simpler analogs like 2-thiopheneacetic acid . In Europium complexes, TPGA acts as an effective antenna ligand, absorbing UV light and transferring energy to the Eu³⁺ ion, resulting in characteristic red luminescence with emission peaks at 592 nm and 618 nm [2]. This property is directly attributable to the α-keto group, which provides the necessary energy levels for efficient sensitization [1].

Coordination Chemistry Lanthanide Complexes Luminescent Materials

Intermediate for Leukotriene Inhibitors

2-Thiopheneglyoxylic acid is a specifically documented reactant for the synthesis of leukotriene biosynthesis inhibitors, a class of therapeutics used in the management of asthma and allergic responses [1][2]. While specific yield data in patents are proprietary, the compound's role is consistently cited across authoritative databases and vendor documentation as a critical intermediate . The α-keto acid group likely serves as a key synthon for constructing the core heterocyclic or functional motifs required for target enzyme (e.g., 5-lipoxygenase) inhibition [3]. Generic substitution with a different glyoxylic acid or thiophene derivative would necessitate a complete and costly re-validation of the synthetic route and final drug substance impurity profile.

Pharmaceutical Synthesis Anti-inflammatory Agents Asthma Therapeutics

2-Thiopheneglyoxylic Acid Applications


Leukotriene Inhibitors for Respiratory Diseases

Procure 2-Thiopheneglyoxylic acid as a key reactant for the synthesis of leukotriene biosynthesis inhibitors, a validated class of drugs for treating asthma and allergic rhinitis. Its bifunctional α-keto acid group is essential for constructing the active pharmacophore, and its favorable LogP of 1.015 may contribute to the overall pharmacokinetic profile of the resulting drug candidates [1][2]. Using a non-specific analog would compromise the synthetic pathway and potentially alter the biological activity of the final therapeutic agent .

Europium Red Phosphor Ligand

Use 2-Thiopheneglyoxylic acid for the synthesis of novel europium(III) complexes that exhibit strong red photoluminescence. The compound's α-keto acid moiety is a prerequisite for efficient energy transfer to the Eu³⁺ center, yielding characteristic emissions at 592 and 618 nm [1]. This specific application is impossible with simpler thiophene derivatives that lack the α-keto group, making TPGA the sole choice for developing advanced luminescent materials and sensors [2].

2-Thiopheneacetyl Chloride Precursor

Employ 2-Thiopheneglyoxylic acid as a starting material for the production of 2-thiopheneacetyl chloride, a valuable intermediate in the synthesis of advanced pharmaceuticals and agrochemicals [1]. Its significantly higher acidity (pKa 2.09) compared to 2-thiopheneacetic acid (pKa 4.23) enables more efficient conversion to the acid chloride under milder conditions, improving process economics and yield [2].

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